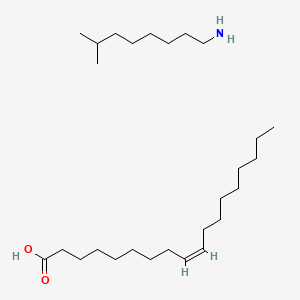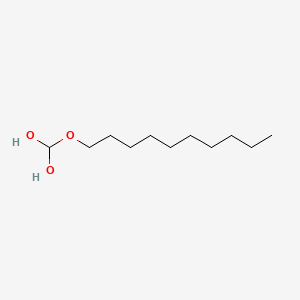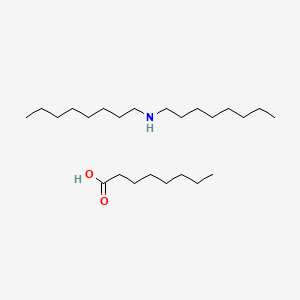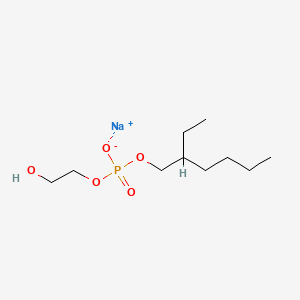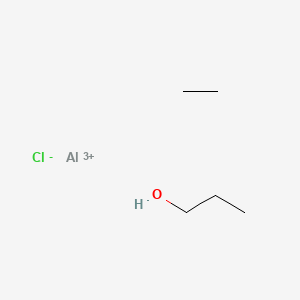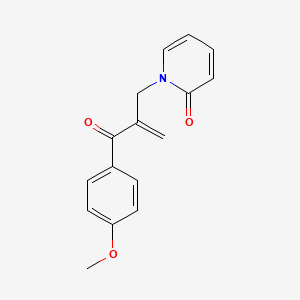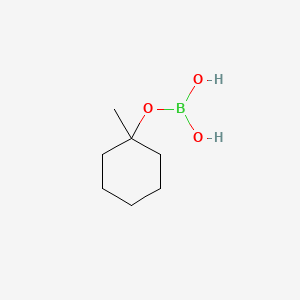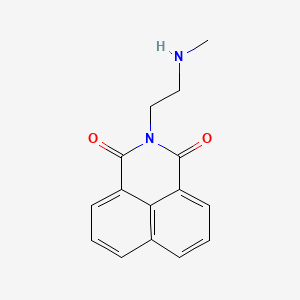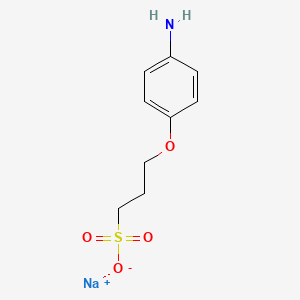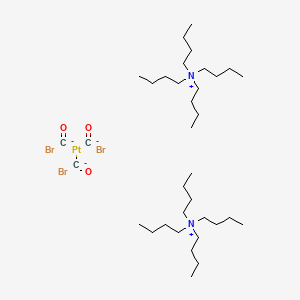
Tetrabutylammonium tribromocarbonylplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium tribromocarbonylplatinate is a complex compound that features a tetrabutylammonium cation and a tribromocarbonylplatinate anion
Méthodes De Préparation
The synthesis of tetrabutylammonium tribromocarbonylplatinate typically involves the reaction of tetrabutylammonium bromide with a platinum-based precursor in the presence of bromine. The reaction conditions often require careful control of temperature and solvent to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
Tetrabutylammonium tribromocarbonylplatinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The tribromocarbonylplatinate anion can participate in substitution reactions, where one or more bromine atoms are replaced by other ligands. Common reagents used in these reactions include bromine, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetrabutylammonium tribromocarbonylplatinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is employed in various industrial processes, including catalysis and materials science.
Mécanisme D'action
The mechanism by which tetrabutylammonium tribromocarbonylplatinate exerts its effects involves the interaction of the tribromocarbonylplatinate anion with molecular targets. These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparaison Avec Des Composés Similaires
Tetrabutylammonium tribromocarbonylplatinate can be compared with other similar compounds, such as:
Tetrabutylammonium tribromide: This compound features a similar tetrabutylammonium cation but with a tribromide anion.
Tetrabutylammonium triiodide: Another related compound with a triiodide anion.
Tetrabutylammonium bromide: A simpler compound with a single bromide anion. The uniqueness of this compound lies in its specific combination of the tetrabutylammonium cation and the tribromocarbonylplatinate anion, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
87793-14-4 |
|---|---|
Formule moléculaire |
C35H72Br3N2O3Pt- |
Poids moléculaire |
1003.8 g/mol |
Nom IUPAC |
bromomethanone;platinum;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.3CBrO.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h2*5-16H2,1-4H3;;;;/q2*+1;3*-1; |
Clé InChI |
NFTQZACIBZNTED-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


